molecular formula C15H14ClNO B15282506 N-(2-chloro-4-methylphenyl)-3-methylbenzamide

N-(2-chloro-4-methylphenyl)-3-methylbenzamide

Cat. No.: B15282506
M. Wt: 259.73 g/mol
InChI Key: JLWWBSIBZAAOOY-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core, where a benzene ring is linked to a carbonyl group (C=O) which is further bonded to a nitrogen atom (N) Attached to the nitrogen is a substituted phenyl ring with a chlorine atom at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-3-methylbenzamide typically involves the reaction of 2-chloro-4-methylaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-methylphenyl)-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-3-methylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-11(2)9-13(14)16/h3-9H,1-2H3,(H,17,18)

InChI Key

JLWWBSIBZAAOOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)Cl

Origin of Product

United States

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